1-tert-Butoxydec-5-ene
Description
Significance of Long-Chain Alkenes Featuring Ether Functionality in Advanced Synthetic Endeavors
Long-chain alkenes that also contain an ether group are valuable intermediates in the synthesis of a variety of natural products and biologically active molecules, including pheromones and complex lipids. The alkene provides a handle for modifications such as oxidation, reduction, and addition reactions, while the ether can act as a stable protecting group or be a precursor to an alcohol functionality. The presence of both groups on a long carbon chain allows for the construction of large, functionalized molecules with specific stereochemistry.
For instance, the synthesis of certain insect sex pheromones relies on the careful manipulation of long-chain alkenols. researchgate.netbch.ro The ether group in a precursor molecule like 1-tert-butoxydec-5-ene can mask a hydroxyl group, preventing it from interfering with reactions targeting the alkene. pearson.com
Overview of tert-Butyl Ethers as Strategic Protecting Groups and Building Blocks in Chemical Synthesis
The tert-butyl ether is a widely utilized protecting group for alcohols in organic synthesis. pearson.comchemistrytalk.org Its primary advantage lies in its stability under a broad range of reaction conditions, particularly those that are basic, oxidative, or involve organometallic reagents. researchgate.net This stability is attributed to the steric bulk of the tert-butyl group, which physically hinders access to the ether oxygen. wikipedia.orgfiveable.me
The introduction of a tert-butyl ether is typically achieved by reacting an alcohol with isobutylene (B52900) in the presence of an acid catalyst. wikipedia.org Conversely, its removal (deprotection) is generally accomplished under acidic conditions, often using strong acids like trifluoroacetic acid or Lewis acids. wikipedia.orgwikipedia.org This acid-lability allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions, a key principle in multi-step synthesis. rsc.orgstackexchange.com
| Property | Description |
| Stability | High stability in basic and neutral media, and towards many oxidizing and reducing agents. researchgate.net |
| Introduction | Typically via acid-catalyzed addition of isobutylene to an alcohol. wikipedia.org |
| Cleavage | Effected by strong acids (e.g., trifluoroacetic acid) or Lewis acids. wikipedia.orgwikipedia.org |
| Advantages | Robustness, compatibility with many reagents, and selective removal. researchgate.netrsc.org |
Structural and Mechanistic Relevance of the Dec-5-ene (B1669984) Subunit and the tert-Butoxy (B1229062) Group
The dec-5-ene subunit of this compound provides a central, non-conjugated double bond within a ten-carbon chain. The position of this double bond can influence the regioselectivity of addition reactions. The flexible aliphatic chain allows the molecule to adopt various conformations, which can be relevant in stereoselective reactions. The alkene can undergo a variety of transformations, including:
Epoxidation: Formation of an epoxide, a versatile intermediate for further functionalization.
Ozonolysis: Cleavage of the double bond to yield two smaller carbonyl-containing fragments.
Hydroboration-oxidation: Anti-Markovnikov addition of water across the double bond to produce an alcohol.
Metathesis: Reaction with other alkenes to form new carbon-carbon double bonds.
The tert-butoxy group, due to its significant steric hindrance, can influence the reactivity of the nearby alkene. fiveable.memasterorganicchemistry.com It can direct incoming reagents to the less hindered face of the double bond in certain conformations, thereby controlling the stereochemical outcome of a reaction. Furthermore, the stability of the tert-butyl group ensures that it remains intact during a wide array of synthetic manipulations on the dec-5-ene portion of the molecule. researchgate.net The synthesis of related structures, such as (E)-5-decen-1-yl acetate (B1210297), has been achieved from the corresponding alkyne, 1-tert-butoxy-dec-5-yne, highlighting the utility of the tert-butoxy group as a stable protecting group during multi-step synthetic sequences. researchgate.net
Structure
3D Structure
Properties
CAS No. |
87147-75-9 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]dec-5-ene |
InChI |
InChI=1S/C14H28O/c1-5-6-7-8-9-10-11-12-13-15-14(2,3)4/h8-9H,5-7,10-13H2,1-4H3 |
InChI Key |
SZZKDLONIWJKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCOC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for the Elaboration of 1 Tert Butoxydec 5 Ene
Retrosynthetic Analysis and Key Disconnections for 1-tert-Butoxydec-5-ene
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary disconnection points are the carbon-carbon double bond of the dec-5-ene (B1669984) moiety and the ether linkage of the tert-butoxy (B1229062) group.
The most logical disconnection of the C5-C6 double bond suggests two main strategies: olefination reactions and olefin metathesis. In an olefination approach, the molecule can be disconnected into two five-carbon fragments, one acting as a nucleophile and the other as an electrophile. For instance, this could involve a C5 aldehyde and a C5 phosphonium (B103445) ylide (Wittig reaction) or a related olefination reagent.
Alternatively, a disconnection across the ether bond would lead to a 1-halodec-5-ene and a tert-butoxide anion. However, this approach is often less favorable due to the potential for competing elimination reactions and the challenges associated with introducing the double bond at a specific position in a ten-carbon chain.
A more sophisticated retrosynthetic approach would consider the stereochemistry of the double bond. If a specific isomer (E or Z) is desired, the choice of synthetic route becomes critical. For example, certain olefination reactions or alkyne reductions are known to provide high levels of stereoselectivity. masterorganicchemistry.com
Alkene Formation Strategies for the Dec-5-ene Moiety
The central challenge in synthesizing this compound lies in the stereocontrolled formation of the C5-C6 double bond. Various modern synthetic methods can be employed to achieve this transformation.
Stereoselective Olefination Approaches from Alkyne Precursors
A powerful and common strategy for the stereoselective synthesis of alkenes is the partial reduction of an internal alkyne. This approach offers the advantage of accessing either the (E)- or (Z)-alkene by selecting the appropriate reducing agent.
The reduction of dec-5-yne, a key precursor, can be tailored to yield either the cis or trans alkene. For the synthesis of (E)-1-tert-butoxydec-5-ene, reduction of the corresponding alkyne precursor with lithium aluminum hydride (LiAlH4) in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) is a well-established method. bch.ro This reaction proceeds via an anti-addition of hydrogen, leading to the formation of the trans-alkene.
Conversely, to obtain the (Z)-isomer, catalytic semi-hydrogenation is the method of choice. Catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) are traditionally used for the syn-addition of hydrogen to an alkyne, yielding the cis-alkene. Another effective catalyst for this transformation is the P-2 nickel catalyst (NiP-2), prepared by the reduction of nickel(II) acetate with sodium borohydride. researchgate.net This catalyst has been shown to be highly effective for the stereoselective reduction of alkynes to (Z)-alkenes. researchgate.net Recent advancements have also explored palladium-catalyzed semihydrogenation using water as a hydrogen donor, where the stereoselectivity can be controlled by ligands and additives. nih.govacs.org
| Reagent/Catalyst | Precursor | Product Isomer | Reference |
| Lithium Aluminum Hydride (LiAlH4) | 1-tert-butoxydec-5-yne | (E)-1-tert-butoxydec-5-ene | bch.ro |
| Ni-P2 Catalyst | 1-tert-butoxydec-5-yne | (Z)-1-tert-butoxydec-5-ene | researchgate.net |
| Lindlar's Catalyst | 1-tert-butoxydec-5-yne | (Z)-1-tert-butoxydec-5-ene | masterorganicchemistry.com |
| Palladium/Water System | Alkynes | (E)- or (Z)-Alkenes | nih.govacs.org |
The Julia-Kocienski olefination is a powerful tool for the synthesis of alkenes, particularly for its ability to form trans-double bonds with high stereoselectivity. This reaction involves the coupling of a sulfone with an aldehyde or ketone. In the context of this compound synthesis, one could envision the reaction between a five-carbon sulfone containing the tert-butoxy group and a five-carbon aldehyde.
Modern variations of the Julia olefination, such as the Julia-Kocienski reaction, utilize heteroaromatic sulfones (e.g., from 1-phenyl-1H-tetrazole-5-thiol) which often lead to higher yields and stereoselectivities under milder conditions. researchgate.net This method is particularly advantageous for the synthesis of (E)-alkenes.
Olefin Metathesis Approaches Involving tert-Butoxy-Containing Olefins
Olefin metathesis has emerged as a versatile and powerful method for the formation of carbon-carbon double bonds. apexmolecular.comlibretexts.org This reaction, catalyzed by transition metal complexes (typically ruthenium or molybdenum), involves the redistribution of alkene fragments. apexmolecular.com
Cross-metathesis (CM) is an intermolecular metathesis reaction between two different alkenes. libretexts.org To synthesize this compound, a cross-metathesis reaction could be performed between 1-tert-butoxy-pent-1-ene and hex-1-ene. The choice of catalyst is crucial for controlling the stereoselectivity of the resulting double bond. While many first- and second-generation Grubbs catalysts tend to favor the more thermodynamically stable (E)-isomer, newer catalysts have been developed that can provide high selectivity for the (Z)-isomer. nih.gov
A key consideration in cross-metathesis is the potential for homodimerization of the starting alkenes. To favor the desired cross-product, one of the alkene partners can be used in excess, or a more reactive alkene can be chosen. The reaction is driven to completion by the removal of a volatile byproduct, typically ethylene. libretexts.org
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst Example | Product | Reference |
| Cross-Metathesis | 1-tert-butoxypent-1-ene | hex-1-ene | Grubbs Catalyst | This compound | apexmolecular.comlibretexts.org |
Etherification Approaches for the 1-tert-Butoxy Moiety
The introduction of the bulky tert-butoxy group is a critical step in the synthesis of the target molecule. This is typically achieved by forming an ether bond with a suitable C10 alcohol precursor, such as dec-5-en-1-ol (B12447635).
The formation of a tert-butyl ether serves as a common strategy for protecting hydroxyl groups in organic synthesis. acs.orgnih.govacs.orgpearson.com This is due to the stability of the tert-butyl ether under a variety of reaction conditions, while still allowing for its removal when necessary. organic-chemistry.org Traditional methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, are often employed. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in However, due to the steric hindrance of the tert-butyl group, this method can be inefficient and may lead to elimination side products. wikipedia.orgmasterorganicchemistry.com
Alternative acid-catalyzed methods involve the reaction of an alcohol with isobutylene (B52900) or tert-butanol (B103910). masterorganicchemistry.commdpi.com The reaction of an alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a Lewis acid catalyst is another effective approach. nih.govacs.orgresearchgate.net This method offers mild reaction conditions and good yields for the formation of tert-butyl ethers. researchgate.net
A variety of catalysts can be employed for this transformation, including metal triflates and perchlorates. researchgate.net For instance, erbium triflate (Er(OTf)₃) has been shown to be an effective catalyst for the tert-butylation of alcohols and phenols under solvent-free conditions. organic-chemistry.org
A notable advancement in tert-butyl ether synthesis is the ytterbium triflate (Yb(OTf)₃)-catalyzed decarboxylative etherification of alcohols with di-tert-butyl dicarbonate (Boc₂O). acs.orgnih.govacs.orgpuchd.ac.in This method has been demonstrated to be highly efficient, providing up to 92% conversion of primary alcohols to their corresponding tert-butyl ethers within an hour. acs.orgacs.orgpuchd.ac.in The reaction is selective for alcohols in the presence of other functional groups like alkenes, alkynes, and alkyl halides. acs.orgpuchd.ac.in
The proposed mechanism involves the formation of a chelate complex between the alcohol, Boc₂O, and the Yb(OTf)₃ catalyst. researchgate.net This is followed by a synchronous "six-membered transition state" that decomposes to form the tert-butyl ether with the elimination of carbon dioxide and tert-butanol. researchgate.net The reaction conditions, particularly temperature and time, play a significant role in the outcome, with higher temperatures potentially leading to deprotection. acs.orgpuchd.ac.in
| Catalyst System | Substrate | Reagent | Conditions | Yield/Conversion | Reference |
| Yb(OTf)₃ | Primary Alcohols | Boc₂O | CH₃CN, 80°C, 1h | Up to 92% conversion | acs.orgacs.orgpuchd.ac.in |
| Er(OTf)₃ | Alcohols/Phenols | Boc₂O | Solvent-free, RT | High yields | organic-chemistry.org |
| Mg(ClO₄)₂ | Alcohols | Boc₂O | - | General applicability | researchgate.net |
| HClO₄ | Alcohols | tert-Butyl acetate | - | Efficient | researchgate.net |
Carbon-Carbon Coupling Strategies in Precursor Synthesis
The construction of the C10 backbone of this compound often relies on the formation of a key precursor, dec-5-yne. molbase.comstenutz.eu This alkyne can then be selectively reduced to the corresponding (Z)- or (E)-alkene. Carbon-carbon coupling reactions are instrumental in synthesizing this alkyne precursor.
A common and effective method for forming carbon-carbon bonds involves the use of acetylide anions as nucleophiles. scribd.com The lithium acetylide-ethylenediamine complex is a commercially available and widely used reagent for this purpose. thermofisher.inthieme-connect.de It reacts readily with primary alkyl halides, such as bromoalkanes, to form internal alkynes. thieme-connect.dethieme-connect.de For instance, the synthesis of various alkynes has been successfully achieved by reacting bromoalkanes with this complex in a solvent like dimethyl sulfoxide (B87167) (DMSO). thieme-connect.dethieme-connect.de
The synthesis of a precursor to this compound, such as 1-tert-butoxyoct-7-yne, can be achieved through the coupling of 1-tert-butoxy-6-bromohexane with lithium acetylide-ethylenediamine complex. bch.ro This intermediate can then be further elaborated to the desired C10 alkyne.
Historically, organomercury compounds have served as versatile intermediates in organic synthesis. wikipedia.orgrsc.org In the context of alkyne chemistry, terminal alkynes can be converted to their corresponding mercury acetylides. These organomercury derivatives can then undergo further reactions, such as lithiation followed by alkylation, to form more complex alkynes. bch.roresearchgate.net
For example, a synthetic route to a dodec-9-yne derivative involved the transformation of 1-tert-butoxy-dec-9-yne into its di(tert-butoxy-dec-9-yne)mercury derivative. bch.ro This organomercury intermediate was then directly lithiated and alkylated to introduce additional carbons to the chain. bch.ro While effective, the toxicity of mercury compounds has led to the development of alternative, less hazardous methods. wikipedia.org
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through both convergent and divergent strategies, allowing for flexibility in the construction of the final molecule and the potential to generate structural analogs.
A divergent synthesis , on the other hand, starts from a common intermediate and branches out to create a library of related compounds. sathyabama.ac.in In the context of this compound, a central precursor like dec-5-en-1-ol could be synthesized. thegoodscentscompany.com This alcohol could then be subjected to various etherification reactions to produce a range of ethers, including the target tert-butyl ether. Alternatively, a common alkyne precursor like dec-5-yne could be synthesized. molbase.comstenutz.eu This alkyne could then be divergently transformed into the (Z)- or (E)-alkene, and the terminal functional group could be modified to introduce the tert-butoxy group or other functionalities. Recent advancements in nickel-catalyzed cross-coupling reactions have enabled stereodivergent syntheses of alkenes, allowing for the selective formation of either the (Z) or (E) isomer from a common precursor. acs.orgacs.orgrsc.org
Integration of this compound into Total Synthesis Schemes
Utilization as a Key Intermediate in Multi-Step Preparations
This compound, and its direct precursor 1-tert-butoxydec-5-yne, serve as crucial intermediates in the total synthesis of certain natural products, most notably insect sex pheromones. The tert-butoxy group acts as a protecting group for the terminal hydroxyl functionality, allowing for chemical manipulations on the other end of the carbon chain.
A prominent example of its utility is in the synthesis of (E)-5-decen-1-yl acetate, a component of the sex pheromone of the peach twig borer, Anarsia lineatella. researchgate.netubbcluj.ro In this multi-step preparation, 1-tert-butoxydec-5-yne is synthesized as a key building block. ubbcluj.ro Following the synthesis of the alkyne, it is reduced to what would be (E)-1-tert-butoxydec-5-ene. The final step in the sequence is the acetylation of the deprotected alcohol. The reduction of 1-tert-butoxy-dec-5-yne with lithium aluminum hydride, followed by acetylation, has been shown to produce (E)-5-decen-1-yl acetate with an isomeric purity of 85% to 98%. researchgate.netubbcluj.ro
The following table summarizes the key synthetic steps and intermediates in a representative synthesis where this compound is a transient intermediate.
Table 1: Key Intermediates and Reactions in a Representative Synthesis
| Step | Starting Materials | Key Reagents | Intermediate/Product | Reported Yield/Purity | Reference |
|---|---|---|---|---|---|
| 1 | 1-tert-butoxy-4-bromo-butane, Lithium acetylide-ethylenediamine complex | - | 1-tert-butoxy-hex-5-yne | - | researchgate.net |
| 2 | 1-tert-butoxy-hex-5-yne | Nessler's reagent | di(1-tert-butoxy-hex-5-yne)mercury | 70% | ubbcluj.ro |
| 3 | di(1-tert-butoxy-hex-5-yne)mercury | Lithium, 1-bromo-butane | 1-tert-butoxy-dec-5-yne | 60% | ubbcluj.ro |
Reactivity Profiles and Mechanistic Studies of 1 Tert Butoxydec 5 Ene
Functionalization Reactions of the Alkene Moiety
The alkene unit in 1-tert-butoxydec-5-ene is a site of high electron density, making it susceptible to attack by electrophiles and radicals. This reactivity allows for a variety of functionalization reactions.
Electrophilic and Radical Additions to the Carbon-Carbon Double Bond
Electrophilic Addition:
The carbon-carbon double bond readily undergoes electrophilic addition. libretexts.orgsavemyexams.com In this type of reaction, an electrophile is attracted to the electron-rich double bond, initiating a reaction that breaks the pi bond and forms two new sigma bonds. savemyexams.com For instance, the reaction with hydrogen halides (HX) proceeds through a two-step mechanism. libretexts.org First, the alkene's pi electrons attack the electrophilic hydrogen of the HX, forming a carbocation intermediate and a halide ion. libretexts.org Subsequently, the nucleophilic halide ion attacks the carbocation, yielding the final alkyl halide product. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, to form the most stable carbocation intermediate. libretexts.org
The addition of water across the double bond, known as hydration, can be achieved using dilute sulfuric acid at low temperatures. libretexts.org The reaction is initiated by the addition of a proton to form the most stable carbocation, which is then attacked by water. libretexts.org A subsequent proton transfer to water regenerates the acid catalyst and yields an alcohol. libretexts.org
The addition of halogens, such as bromine (Br₂), occurs through a mechanism involving a cyclic bromonium ion intermediate. libretexts.org This intermediate is then attacked by a bromide ion in an S_N2 fashion, resulting in a trans-dibromo addition product. libretexts.org When the reaction is carried out in a nucleophilic solvent like water or an alcohol, the solvent can act as the nucleophile in the second step. libretexts.org
Radical Addition:
In the presence of peroxides (ROOR) and heat or light, the addition of HBr to an alkene can proceed via a radical mechanism, leading to an "anti-Markovnikov" product where the bromine atom adds to the less substituted carbon. masterorganicchemistry.com The initiation step involves the homolytic cleavage of the peroxide to form two alkoxyl radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. masterorganicchemistry.com The bromine radical then adds to the alkene in a way that produces the most stable carbon radical. masterorganicchemistry.com This carbon radical subsequently abstracts a hydrogen atom from HBr, propagating the chain reaction and forming the final product. masterorganicchemistry.com
Catalytic Transformations of the Olefinic Unit
The olefinic unit of this compound can undergo various catalytic transformations. While specific studies on this compound are not extensively detailed in the provided results, general principles of alkene catalysis can be applied. For instance, ytterbium(III) triflate (Yb(OTf)₃) has been shown to be an effective catalyst for various organic transformations. acs.orgacs.org While the provided information focuses on its use in etherification and esterification, Lewis acids like Yb(OTf)₃ can also play a role in activating the double bond towards nucleophilic attack or in facilitating other catalytic cycles.
In the context of related compounds, the synthesis of certain pheromones has involved the catalytic reduction of alkynes to form Z-alkenes. researchgate.netresearchgate.netgrafiati.com For example, the stereoselective reduction of a tetradec-5-yne derivative in the presence of a NiP-2 catalyst yielded (Z)-5-tetradecen-1-yl acetate (B1210297) with high isomeric purity. researchgate.net This suggests that catalytic hydrogenation could be a viable method for transforming the double bond in this compound, for example, to the corresponding alkane.
Selective Oxidation and Reduction of the Alkene Functionality
The double bond in this compound can be selectively oxidized or reduced.
Oxidation:
Oxidation of the alkene can lead to various products depending on the reagents used. For example, epoxidation, typically using a peroxy acid, would yield an epoxide. Dihydroxylation, using reagents like osmium tetroxide or cold, dilute potassium permanganate, would result in a diol. Ozonolysis would cleave the double bond, yielding aldehydes or carboxylic acids depending on the workup conditions.
Reduction:
The double bond can be reduced to a single bond through catalytic hydrogenation. This is a common transformation for alkenes, typically employing catalysts such as palladium, platinum, or nickel with hydrogen gas. As mentioned previously, the synthesis of related pheromone components has utilized selective reduction of alkynes to alkenes. researchgate.netresearchgate.netgrafiati.com The complete reduction of the double bond in this compound would yield 1-tert-butoxydecane.
Reactivity of the tert-Butoxy (B1229062) Ether Linkage
The tert-butoxy group in this compound serves as a protecting group for the primary alcohol. Its reactivity is primarily centered around its cleavage or deprotection.
Acid-Catalyzed and Other Cleavage/Deprotection Methodologies for tert-Butyl Ethers
The cleavage of tert-butyl ethers is a common transformation in organic synthesis and is typically achieved under acidic conditions. wikipedia.org The mechanism of acid-catalyzed cleavage depends on the structure of the ether. libretexts.orglongdom.org For tert-butyl ethers, the cleavage generally proceeds through an S_N1 or E1 mechanism due to the ability to form a stable tertiary carbocation. libretexts.orglongdom.orgfiveable.me
The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI, to form an oxonium ion. libretexts.orgvaia.com This is followed by the departure of the alcohol (decan-5-en-1-ol in this case) and the formation of the stable tert-butyl carbocation. libretexts.orgvaia.com The carbocation can then be attacked by a nucleophile (like a halide ion) in an S_N1 pathway to form a tert-butyl halide, or it can lose a proton via an E1 pathway to form isobutene. libretexts.orgvaia.com Ethers with tertiary alkyl groups often undergo cleavage at moderate temperatures. For example, tert-butyl ethers can react via an E1 mechanism when treated with trifluoroacetic acid at 0 °C. libretexts.org
Several reagents and conditions have been developed for the deprotection of tert-butyl ethers, aiming for milder and more selective methods. researchgate.netorganic-chemistry.org Some of these include:
Cerium(III) chloride and sodium iodide (CeCl₃/NaI) in acetonitrile (B52724), which provides a mild and chemoselective deprotection method. researchgate.net
Tris(4-bromophenyl)aminium radical cation ("magic blue") in combination with triethylsilane offers a catalytic and mild deprotection protocol that avoids high temperatures and strong acids or bases. acs.orgacs.org
Aqueous phosphoric acid is an environmentally benign reagent for the deprotection of tert-butyl ethers. organic-chemistry.org
Ytterbium(III) triflate (Yb(OTf)₃) can catalyze the deprotection of tert-butyl ethers, with the reaction rate being dependent on temperature. acs.orgacs.org
The choice of deprotection method often depends on the presence of other functional groups in the molecule. organic-chemistry.org
Radical Chemistry Involving the tert-Butoxy Group and its Mechanistic Implications
The tert-butoxy group can also be involved in radical chemistry. The tert-butoxy radical (t-BuO•) is a key intermediate in various chemical reactions. princeton.eduresearchgate.net It can be generated from sources like tert-butyl peroxides. researchgate.net Once formed, the tert-butoxy radical can undergo several reactions, most notably hydrogen atom transfer (HAT) and β-scission. princeton.edu
Hydrogen Atom Transfer (HAT): The tert-butoxy radical is a potent hydrogen atom abstractor. researchgate.net It can abstract a hydrogen atom from a C-H bond to form tert-butanol (B103910) and a carbon-centered radical. researchgate.net The rate and selectivity of this process are influenced by the bond dissociation energy of the C-H bond being broken. researchgate.net
β-Scission: The tert-butoxy radical can also undergo unimolecular fragmentation, known as β-scission. In this process, the radical cleaves a C-C bond to produce acetone (B3395972) and a methyl radical. rsc.orgmdpi.com The competition between HAT and β-scission is a key aspect of the chemistry of the tert-butoxy radical and depends on factors such as temperature and the nature of the substrate. princeton.edu The presence of certain metal catalysts, like iron, can significantly lower the activation energy for β-scission. mdpi.com
The generation and subsequent reactions of the tert-butoxy radical have important mechanistic implications in various synthetic transformations, including C-H functionalization reactions. nih.gov The ability of the tert-butoxy radical to initiate radical chains by abstracting hydrogen atoms makes it a useful tool in organic synthesis. rsc.org
Interactive Data Tables
Table 1: Deprotection Methods for tert-Butyl Ethers
| Reagent/Catalyst | Conditions | Mechanism/Notes | Reference(s) |
| Strong Acids (HBr, HI) | Aqueous solution | S_N1/E1 mechanism, forms a stable tert-butyl carbocation. | wikipedia.orglibretexts.orglongdom.orgfiveable.mevaia.com |
| Trifluoroacetic Acid | 0 °C | E1 mechanism. | libretexts.org |
| CeCl₃/NaI | Acetonitrile | Mild and chemoselective cleavage. | researchgate.net |
| "Magic Blue" / Triethylsilane | Catalytic, mild conditions | Radical-mediated C-O bond cleavage. | acs.orgacs.org |
| Aqueous Phosphoric Acid | Mild conditions | Environmentally benign. | organic-chemistry.org |
| Yb(OTf)₃ | Temperature-dependent | Catalytic deprotection. | acs.orgacs.org |
Table 2: Reactivity of the tert-Butoxy Radical
| Reaction Type | Description | Products | Mechanistic Importance | Reference(s) |
| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom from a C-H bond. | tert-Butanol, Carbon-centered radical | Initiation of radical chains, C-H functionalization. | princeton.eduresearchgate.netnih.govrsc.org |
| β-Scission | Unimolecular fragmentation of the radical. | Acetone, Methyl radical | Source of methyl radicals, can be catalyzed by metals. | princeton.edursc.orgmdpi.com |
Formation and Reactivity of tert-Butoxyl Radicals
The tert-butoxy group can serve as a source of tert-butoxyl radicals under appropriate conditions. While direct studies on this compound are not extensively documented, the generation of tert-butoxyl radicals from tert-butoxy-containing compounds, such as peroxides, is a well-established process in organic synthesis. Current time information in Bangalore, IN. These radicals are typically formed through homolytic cleavage of the oxygen-oxygen bond in peroxides, often initiated by heat or light. Current time information in Bangalore, IN.
Once formed, the tert-butoxyl radical is a highly reactive species. Its primary reaction pathways include hydrogen atom abstraction and β-scission. researchgate.net In the context of this compound, a generated tert-butoxyl radical could potentially abstract a hydrogen atom from the alkyl chain or undergo other radical-mediated processes.
Metal-Assisted β-Methyl Scission Processes
The β-methyl scission of tert-butoxyl radicals is a process that yields a methyl radical and acetone. This reaction can be facilitated by the presence of a metal catalyst. Current time information in Bangalore, IN. Research has shown that iron catalysts can significantly lower the activation energy for the β-methyl scission of tert-butoxyl radicals compared to the uncatalyzed process. Current time information in Bangalore, IN. This catalytic cycle often involves the coordination of the tert-butoxyl radical to the metal center, which weakens the carbon-carbon bond and promotes fragmentation. Current time information in Bangalore, IN. While this process has been studied with various tert-butoxy-containing precursors, specific investigations into metal-assisted β-methyl scission originating from this compound are a subject for further research.
Chemoselectivity in Reactions of this compound as a Multi-Functionalized Substrate
The presence of both an alkene and a tert-butoxy ether in this compound makes it a multi-functionalized substrate. The selective reaction at one functional group in the presence of the other is a key challenge and opportunity. For instance, the alkene moiety can undergo various addition reactions, while the tert-butoxy group can be cleaved under acidic conditions.
A documented synthesis of a related compound, (E)-5-decen-1-yl acetate, starts from 1-tert-butoxy-dec-5-yne. researchgate.net This synthesis involves the reduction of the alkyne to the corresponding (E)-alkene, followed by the removal of the tert-butyl protecting group and subsequent acetylation. researchgate.net This sequence demonstrates that the alkene can be formed and retained while the tert-butoxy group is later manipulated, indicating a degree of chemoselectivity is achievable.
The choice of reagents and reaction conditions is paramount in directing the reactivity. For example, electrophilic additions would be expected to target the electron-rich double bond, whereas strong acids would lead to the cleavage of the tert-butoxy ether.
Detailed Mechanistic Investigations of Key Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies.
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states provides fundamental insights into reaction pathways. For reactions involving the double bond, such as the ene reaction, the mechanism can be either concerted or stepwise, proceeding through a zwitterionic intermediate, often influenced by the use of a Lewis acid catalyst. nih.gov In radical reactions, the detection and characterization of radical species are key. For instance, electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for studying radical intermediates. mdpi.com
In the synthesis of (E)-5-decen-1-yl acetate from 1-tert-butoxy-dec-5-yne, the reaction proceeds through a lithiated intermediate which is then alkylated. researchgate.net The subsequent reduction of the alkyne to the alkene and the deprotection/acetylation steps also proceed through distinct intermediates and transition states that dictate the stereochemistry and yield of the final product.
Influence of Catalysis on Reaction Pathways and Selectivity
Catalysis plays a pivotal role in governing the reactivity and selectivity of transformations involving this compound. Lewis acids, for example, can activate the double bond towards nucleophilic attack or facilitate the cleavage of the tert-butoxy group. nih.gov Transition metal catalysts are widely used for a variety of alkene functionalizations.
The use of a catalyst can open up new reaction pathways by lowering the activation energy for a specific transformation. uobabylon.edu.iq For instance, in the context of the tert-butoxyl radical, an iron catalyst can make the β-methyl scission process highly facile and selective, even at low temperatures. Current time information in Bangalore, IN. Similarly, the choice of catalyst can influence the chemoselectivity of reactions, allowing for the transformation of one functional group while leaving the other intact.
Stereochemical Aspects in the Chemistry of 1 Tert Butoxydec 5 Ene
Geometric Isomerism (cis/trans) of the Dec-5-ene (B1669984) Moiety and its Control in Synthesis
The central structural feature dictating the stereochemistry of 1-tert-Butoxydec-5-ene is the C5-C6 double bond. Due to the restricted rotation around this bond, the substituents on the doubly bonded carbons can be arranged in two different spatial orientations, leading to two geometric isomers: cis (Z) and trans (E). In the cis isomer, the alkyl chains attached to the double bond are on the same side, while in the trans isomer, they are on opposite sides.
The control of this geometric isomerism is a critical aspect of the synthesis of this compound. A common and effective strategy to achieve high stereoselectivity is through the stereospecific reduction of an alkyne precursor, 1-tert-butoxy-dec-5-yne. The choice of reduction conditions directly dictates which geometric isomer is predominantly formed.
For instance, the reduction of 1-tert-butoxy-dec-5-yne with lithium aluminum hydride (LiAlH4) is known to proceed via an anti-addition of hydrogen, leading to the formation of the (E)- or trans-isomer of this compound with high isomeric purity. researchgate.net Conversely, catalytic hydrogenation using a poisoned catalyst, such as a NiP-2 catalyst, results in a syn-addition of hydrogen, yielding the (Z)- or cis-isomer. researchgate.netlew.ro This method provides a reliable means to access either the (Z)- or (E)-isomer by selecting the appropriate reducing agent.
Strategies for Stereoselective Synthesis of Defined Geometric Isomers
Beyond the stereospecific reduction of alkynes, other synthetic methodologies can be employed to produce specific geometric isomers of this compound. These strategies often involve the formation of the carbon-carbon double bond in a stereocontrolled manner.
Wittig Reaction: The Wittig reaction is a powerful tool for alkene synthesis with predictable stereochemical outcomes. organic-chemistry.orglibretexts.orglibretexts.org To synthesize this compound, one could envision the reaction between an appropriate phosphonium (B103445) ylide and an aldehyde. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically prepared from alkylphosphonium salts, generally lead to the formation of the (Z)-alkene with high selectivity, especially under salt-free conditions. organic-chemistry.orgpitt.edu In contrast, stabilized ylides, which contain an electron-withdrawing group, tend to produce the (E)-alkene as the major product. organic-chemistry.org Thus, by choosing the appropriate Wittig reagent and reaction conditions, one can direct the synthesis towards either the (Z)- or (E)-1-tert-Butoxydec-5-ene.
Olefin Metathesis: Olefin metathesis, particularly cross-metathesis, offers another route to construct the dec-5-ene backbone. nih.govorganic-chemistry.org For example, the cross-metathesis of 1-tert-butoxybut-3-ene with hex-1-ene in the presence of a suitable ruthenium catalyst could, in principle, yield this compound. However, controlling the stereoselectivity of the newly formed double bond in cross-metathesis can be challenging and often results in a mixture of (E) and (Z) isomers. The ratio of these isomers can be influenced by the catalyst structure and reaction conditions.
Diastereoselective and Enantioselective Transformations Involving this compound or its Derivatives
The double bond in this compound is a versatile functional group for further stereoselective transformations, allowing for the introduction of new chiral centers.
Epoxidation: The epoxidation of the double bond in this compound would yield an epoxide with two new stereocenters. The diastereoselectivity of this reaction can be influenced by the geometry of the starting alkene. For example, epoxidation of the (Z)-isomer would lead to the syn-epoxide, while the (E)-isomer would give the anti-epoxide. Enantioselective epoxidation can be achieved using chiral catalysts, such as those employed in the Sharpless or Jacobsen-Katsuki epoxidations, to produce one enantiomer of the epoxide in excess. researchgate.net While specific examples for this compound are not prevalent in the literature, these methods are widely applicable to a range of alkenes. The use of tert-butyl hydroperoxide in the presence of an asymmetric catalyst is a common strategy for achieving enantioselectivity. researchgate.netorganic-chemistry.org
Dihydroxylation: Similar to epoxidation, the dihydroxylation of the double bond can be performed in a stereoselective manner. Asymmetric dihydroxylation, using reagents like osmium tetroxide in the presence of a chiral ligand (e.g., from the Sharpless AD-mix), can convert this compound into a chiral diol with high enantioselectivity. The geometry of the starting alkene will determine the relative stereochemistry of the resulting diol.
Hydrogenation: While hydrogenation of the double bond removes the element of geometric isomerism, if the molecule already contains a stereocenter or if a chiral catalyst is used, new stereocenters can be created with diastereoselectivity or enantioselectivity, respectively. For instance, the enantioselective hydrogenation of a prochiral alkene derivative of this compound using a chiral transition metal catalyst could yield a chiral saturated ether.
Configurational Stability and Interconversion of Stereoisomers
The configurational stability of the (Z) and (E) isomers of this compound is an important consideration. In general, for acyclic disubstituted alkenes, the trans (E) isomer is thermodynamically more stable than the cis (Z) isomer due to reduced steric strain between the alkyl substituents on the same side of the double bond. libretexts.orgopenstax.org The energy difference between cis- and trans-2-butene, for example, is approximately 2.8 kJ/mol. openstax.org This suggests that (E)-1-tert-Butoxydec-5-ene is likely more stable than its (Z)-counterpart.
Interconversion between the cis and trans isomers does not typically occur under normal conditions due to the high energy barrier for rotation around the double bond. However, this isomerization can be induced under certain conditions, such as treatment with a strong acid catalyst or through photochemical means. openstax.org Additionally, certain catalysts, like those based on the strong, non-nucleophilic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to catalyze the isomerization of allylic systems, which could potentially be applied to facilitate the interconversion of isomers of this compound or its derivatives under specific conditions. diva-portal.orgresearchgate.net
Computational and Theoretical Investigations on 1 Tert Butoxydec 5 Ene
Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-tert-Butoxydec-5-ene, DFT calculations could provide invaluable data on the thermodynamics and kinetics of its potential reactions. For instance, studying the energetics of reactions such as electrophilic addition to the double bond or ether cleavage would involve calculating the energies of reactants, transition states, and products.
A typical investigation would involve mapping the potential energy surface for a given reaction. This would allow for the determination of activation energies, which are crucial for predicting reaction rates, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. However, no published studies were found that provide DFT-calculated energetic data or proposed reaction pathways specifically for this compound.
Molecular Mechanics and Quantum Mechanical Calculations for Conformational Analysis
The flexible ten-carbon chain of this compound, along with the bulky tert-butoxy (B1229062) group, suggests a complex conformational landscape. Conformational analysis, using methods like Molecular Mechanics (MM) and higher-level Quantum Mechanical (QM) calculations, is essential for identifying the most stable three-dimensional structures of the molecule. These low-energy conformers are the most likely to be present at equilibrium and to participate in chemical reactions.
MM methods, which use classical physics to model the energy of a molecule based on bond lengths, angles, and torsions, are often used for an initial broad search of the conformational space. The most promising conformers identified by MM would then typically be subjected to more accurate, but computationally expensive, QM calculations (such as DFT) for geometry optimization and energy refinement. Such studies would yield data on the relative energies of different conformers and the energy barriers to their interconversion. At present, there is no available literature containing a conformational analysis of this compound.
Prediction of Reactivity and Selectivity through Computational Modeling
Computational modeling is a key tool for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic and steric properties of this compound, it would be possible to predict its reactivity towards various reagents and the selectivity (regio- and stereoselectivity) of its reactions. For example, the alkene bond in the middle of the chain is a likely site for electrophilic attack. Computational models could predict whether an electrophile would preferentially add to C5 or C6 and from which face of the double bond.
Factors such as the distribution of electrostatic potential and the accessibility of different parts of the molecule would be analyzed. However, without specific computational studies on this compound, any predictions on its reactivity and selectivity would be purely speculative and based on general chemical principles rather than specific theoretical data.
Electronic Structure Analysis and Orbital Interactions (e.g., HOMO/LUMO energies)
Understanding the electronic structure of a molecule is fundamental to understanding its chemical properties. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitability.
For this compound, a computational study would calculate the energies and visualize the spatial distribution of these orbitals. The HOMO would likely be localized on the C=C double bond, indicating this is the primary site of nucleophilic character. The LUMO would represent the lowest energy location for an incoming electron. This information is crucial for understanding interactions with other molecules and predicting the outcomes of pericyclic or charge-transfer reactions. As with the other areas of computational analysis, there are currently no published studies providing HOMO/LUMO energy data or other electronic structure details for this compound.
Future Research Directions and Perspectives for 1 Tert Butoxydec 5 Ene Chemistry
Development of Novel and Environmentally Benign Synthetic Routes
The classical synthesis of 1-tert-Butoxydec-5-ene and related unsaturated ethers often relies on multi-step sequences, which may involve the use of hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and atom-economical synthetic strategies.
Key Research Objectives:
Direct Catalytic Etherification: Investigating direct, acid- or metal-catalyzed etherification of dec-5-en-1-ol (B12447635) with isobutylene (B52900) or tert-butanol (B103910) would offer a more direct and potentially greener route than traditional Williamson ether synthesis, which requires the pre-formation of an alkoxide and the use of a leaving group.
Alkene Metathesis: Cross-metathesis reactions between 1-tert-butoxybut-1-ene and oct-1-ene, catalyzed by modern, well-defined ruthenium or molybdenum catalysts, could provide a highly efficient and selective pathway to this compound. Olefin metathesis is a powerful, atom-economical C-C bond-forming reaction with the potential for high E/Z selectivity. researchgate.net
Biocatalytic Approaches: The use of enzymes, such as lipases or etherases, for the synthesis of this compound from bio-based precursors could offer a highly selective and environmentally friendly alternative to traditional chemical methods.
Solvent-Free and Microwave-Assisted Synthesis: Exploring solvent-free reaction conditions or the use of microwave irradiation can significantly reduce reaction times, energy consumption, and the use of volatile organic solvents, aligning with the principles of green chemistry. researchgate.netcolab.ws
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Potential Advantages | Key Research Challenges |
| Direct Catalytic Etherification | Atom economy, reduced steps | Catalyst development, selectivity over side reactions |
| Alkene Metathesis | High efficiency and selectivity, functional group tolerance | Catalyst cost and sensitivity, E/Z control |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, substrate scope |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | Scale-up, thermal stability of reactants and products |
Exploration of New Catalytic Transformations Exploiting both Alkene and Ether Functionalities
The bifunctional nature of this compound opens up avenues for complex and tandem catalytic transformations that can selectively or sequentially modify both the alkene and the ether groups.
Potential Catalytic Transformations:
Hydrofunctionalization Reactions: Catalytic hydroamination, hydroalkoxylation, or hydrocarboxylation of the double bond would introduce new functional groups, leading to a diverse range of derivatives. The tert-butoxy (B1229062) group's influence on the regioselectivity of these additions would be a key area of investigation.
Oxidative Cleavage and Functionalization: Selective oxidative cleavage of the alkene could yield valuable difunctionalized fragments. Alternatively, milder oxidation to epoxides or diols would provide key intermediates for further synthesis.
Tandem Reactions: Designing catalytic systems that first functionalize the alkene and subsequently trigger a reaction involving the ether linkage (or vice versa) could lead to the rapid construction of complex molecular architectures. For instance, an initial epoxidation could be followed by an intramolecular, acid-catalyzed ring-opening by the tert-butoxy group, leading to cyclic ethers.
Advanced Strategies for Enhanced Stereochemical Control in Derivatization
Introducing chirality into the derivatives of this compound is crucial for its potential application in medicinal chemistry and as chiral building blocks.
Strategies for Stereochemical Control:
Asymmetric Epoxidation and Dihydroxylation: The use of chiral catalysts, such as those developed for Sharpless asymmetric epoxidation or dihydroxylation, would allow for the enantioselective synthesis of chiral epoxides and diols from this compound.
Catalytic Asymmetric Hydrogenation: Employing chiral transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium) for the asymmetric hydrogenation of the double bond would yield chiral 1-tert-butoxydecane.
Substrate-Controlled Diastereoselective Reactions: For derivatives of this compound that are already chiral, the existing stereocenter can direct the stereochemical outcome of subsequent reactions on the double bond.
A summary of potential stereoselective derivatizations is provided below:
| Reaction | Chiral Catalyst/Reagent | Product Type |
| Asymmetric Epoxidation | Sharpless catalyst, Jacobsen catalyst | Chiral Epoxides |
| Asymmetric Dihydroxylation | AD-mix-α, AD-mix-β | Chiral Diols |
| Asymmetric Hydrogenation | Chiral Rh, Ru, or Ir complexes | Chiral Alkanes |
Computational Design and Prediction of Novel Reactivity and Functionalization
Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the reactivity of this compound and to guide the development of new reactions. nih.govresearchgate.netnih.govuregina.ca
Areas for Computational Investigation:
Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and reaction pathways for various proposed transformations, providing insights into the factors that control reactivity and selectivity. uregina.ca
Prediction of Spectroscopic Properties: Computational methods can predict NMR, IR, and other spectroscopic data for novel derivatives, aiding in their characterization.
Catalyst Design: Modeling the interaction of this compound with different catalysts can help in the rational design of more efficient and selective catalytic systems.
Conformational Analysis: Understanding the conformational preferences of the flexible decene chain and the influence of the bulky tert-butoxy group is crucial for predicting its reactivity, particularly in stereoselective transformations.
Potential as a Platform Molecule for Material Science or Medicinal Chemistry Lead Compounds
The unique combination of a long aliphatic chain, a double bond, and an ether linkage makes this compound an attractive, albeit underexplored, platform molecule.
Potential Applications:
Material Science:
Polymer Synthesis: The alkene functionality allows this compound to act as a monomer in addition polymerization or as a co-monomer to introduce flexible, hydrophobic side chains into polymer backbones. d-nb.inforsc.orgresearchgate.net The resulting polymers could have applications as specialty elastomers, adhesives, or hydrophobic coatings. The tert-butoxy group could be later removed to reveal a hydroxyl group for further functionalization.
Surfactants: Derivatives of this compound, particularly after modification of the double bond to introduce a hydrophilic head group, could act as non-ionic surfactants with tunable properties.
Medicinal Chemistry:
Bioactive Ether Lipids: Long-chain ether lipids are known to possess a range of biological activities, including anticancer and antimicrobial properties. nih.govacs.org this compound could serve as a scaffold for the synthesis of novel ether lipid analogues.
Drug Delivery: The lipophilic nature of the molecule could be exploited in the design of drug delivery systems, for example, by incorporating it into liposomes or as a hydrophobic tail for prodrugs to enhance membrane permeability.
Fragment-Based Drug Design: The molecule itself, or fragments derived from it, could be used in fragment-based screening to identify new lead compounds for various therapeutic targets.
The exploration of these future research directions will undoubtedly uncover novel chemistry and potential applications for this compound and related unsaturated ethers, contributing to advancements in sustainable synthesis, catalysis, and the development of new functional molecules and materials.
Q & A
Basic: What are the optimal synthetic routes for 1-tert-Butoxydec-5-ene, and how can reaction yields be systematically improved?
Methodological Answer:
Synthesis optimization requires systematic variation of parameters such as catalysts (e.g., Lewis acids), temperature, solvent polarity, and reaction time. For example, tert-butoxy ethers are often synthesized via nucleophilic substitution or elimination reactions. To improve yields:
- Use gas chromatography (GC) or HPLC to monitor intermediate formation .
- Conduct kinetic studies to identify rate-limiting steps.
- Compare yields under inert atmospheres (e.g., nitrogen) to minimize oxidation side reactions.
Document all conditions in the "Experimental" section with sufficient detail for reproducibility, adhering to journal guidelines .
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Confirm the tert-butyl group (δ ~1.2 ppm in H NMR) and double-bond geometry (via C NMR coupling constants) .
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Chromatography (GC/HPLC) : Assess purity (>95% by area normalization).
Report retention times, solvent systems, and calibration standards to enable replication .
Advanced: How can computational methods (e.g., DFT) elucidate the reaction mechanism of this compound formation?
Methodological Answer:
Density Functional Theory (DFT) simulations can model transition states and intermediates:
- Optimize molecular geometries using software like Gaussian or ORCA.
- Calculate activation energies for competing pathways (e.g., E2 vs. SN2 mechanisms).
- Validate computational results against experimental kinetic data.
Publish full computational parameters (basis sets, solvation models) to ensure reproducibility .
Advanced: How should researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?
Methodological Answer:
Discrepancies often arise from measurement conditions or impurities. To address this:
- Replicate experiments using standardized protocols (e.g., ASTM distillation methods).
- Compare results with structurally analogous compounds (e.g., (E)-5-tetradecene ).
- Perform statistical meta-analyses of published data to identify outliers .
Report uncertainties and calibration methods explicitly .
Basic: What strategies ensure the stability of this compound during storage and handling?
Methodological Answer:
- Store under inert gas (argon) in amber vials to prevent oxidation.
- Monitor degradation via periodic GC/MS analysis.
- Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage.
Document storage conditions and degradation kinetics in supplementary materials .
Advanced: How can cross-disciplinary approaches (e.g., biochemical assays) expand the applications of this compound?
Methodological Answer:
- Biology : Screen for enzyme inhibition using kinetic assays (e.g., Michaelis-Menten plots).
- Materials Science : Test copolymerization with alkenes via radical initiators.
- Toxicology : Evaluate ecotoxicological impact using OECD guidelines (e.g., Daphnia magna assays) .
Publish raw data and assay protocols in open-access repositories .
Basic: What are the best practices for documenting experimental procedures to meet journal standards?
Methodological Answer:
- Follow the "Experimental" section guidelines from journals like Beilstein Journal of Organic Chemistry:
- Cite prior methods for known compounds; provide full characterization for novel ones .
Advanced: How can machine learning models predict novel derivatives of this compound with desired properties?
Methodological Answer:
- Train models on datasets of alkene physicochemical properties (e.g., logP, polar surface area).
- Use open-source tools like RDKit for feature engineering.
- Validate predictions with targeted synthesis and experimental validation.
Disclose training data sources and hyperparameters .
Basic: What statistical methods are appropriate for analyzing reaction yield data across multiple trials?
Methodological Answer:
- Apply ANOVA to assess variability between experimental conditions.
- Use Tukey’s HSD post-hoc test to identify significant yield differences.
- Report confidence intervals (95% CI) and effect sizes.
Include raw data tables in supplementary materials .
Advanced: How can researchers address reproducibility failures in catalytic applications of this compound?
Methodological Answer:
- Audit catalyst purity (e.g., ICP-MS for metal content).
- Replicate reactions in multiple labs using shared protocols.
- Publish negative results and troubleshooting logs in dedicated journals (e.g., Journal of Negative Results).
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
